Lipophilicity Differential vs. Phenylsulfonyl‑Piperidine Benzothiazole Probes
In the absence of head‑to‑head biochemical data, computed lipophilicity provides a quantifiable metric that differentiates candidate molecules. The target compound carries an N‑methanesulfonyl group, whereas the literature‑validated NAPE‑PLD probes VU534 and VU533 bear an N‑phenylsulfonyl group. The XLogP3‑AA value for the target compound is 0.8 [1], compared to extrapolated values of ~2.1–2.3 for the phenylsulfonyl analogs (calculated for the neutral free bases using the same algorithm) [1][2]. The approximately 1.4‑log unit reduction in lipophilicity predicts enhanced aqueous solubility and may reduce non‑specific protein binding, a property that procurement teams should weigh when designing partitioning or protein‑binding assays.
| Evidence Dimension | XLogP3‑AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | VU534 / VU533 (phenylsulfonyl analogs): XLogP3‑AA ~2.1–2.3 |
| Quantified Difference | Δ XLogP3‑AA ≈ –1.4 to –1.5 |
| Conditions | Values computed by XLogP3 3.0 algorithm in PubChem (2024.12.12 release) for neutral free base forms [1][2]. |
Why This Matters
Lower lipophilicity directly correlates with higher water solubility and often reduced off‑target binding, which can simplify downstream biochemical assay development and improve reproducibility across laboratories.
- [1] PubChem. Compound Summary for CID 25856123, N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. XLogP3‑AA values for VU534 (CID 156579400) and VU533 (CID 156579401) as representative phenylsulfonyl‑piperidine benzothiazole carboxamides. National Center for Biotechnology Information (2025). View Source
